Cas no 83269-10-7 (ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate)

ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate structure
83269-10-7 structure
Nome del prodotto:ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate
Numero CAS:83269-10-7
MF:C17H19N5O2
MW:325.365062952042
CID:988687
PubChem ID:134196

ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate
    • ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
    • Ethyl hydrogen (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
    • SCHEMBL13342693
    • 83269-10-7
    • 122293-95-2
    • Carbamic acid,5-amino-1,2-dihydro-2-methyo-3- phenylpyrido[3,4-b]pyrazin-7-yl,ethyl ester,2- (hydroxyethyl)sulfonate, ethanolate [1:1:1]
    • (5-Amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester
    • DTXSID70924128
    • NSC 613862;(S)-(-)-NSC 613862
    • Ethyl (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
    • NSC 350386
    • ethyl 5-amino-1,2-dihydro-2-methyl-3phenyl-pyrido[3,4-b]pyrazin-7-ylcarbamate
    • CHEMBL65189
    • Carbamic acid, (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
    • Inchi: InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)
    • Chiave InChI: XXBDOTXPQDVHIP-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N

Proprietà calcolate

  • Massa esatta: 325.15387487g/mol
  • Massa monoisotopica: 325.15387487g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 478
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 102Ų

ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd